molecular formula C13H20FN5 B11756109 1-(2-fluoroethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

1-(2-fluoroethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11756109
M. Wt: 265.33 g/mol
InChI Key: MFUPWTFGKLLUAL-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is an organic compound that features a unique structure with two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole rings, followed by the introduction of the fluoroethyl group and the subsequent formation of the final compound through a series of coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Safety measures and environmental considerations are also crucial in industrial production to minimize hazards and waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-(2-fluoroethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-ylamine
  • 1-(2-fluoroethyl)-1H-pyrazol-3-ylmethylamine

Uniqueness

Compared to similar compounds, 1-(2-fluoroethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine features a unique combination of functional groups and structural elements. This uniqueness may confer specific properties, such as enhanced biological activity or improved stability, making it valuable for various applications.

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C13H20FN5/c1-10(2)19-8-12(11(3)17-19)6-15-13-7-16-18(9-13)5-4-14/h7-10,15H,4-6H2,1-3H3

InChI Key

MFUPWTFGKLLUAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=CN(N=C2)CCF)C(C)C

Origin of Product

United States

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